Product packaging for (R,R)-(-)-1,2-cycloheptanediol(Cat. No.:CAS No. 108268-28-6)

(R,R)-(-)-1,2-cycloheptanediol

Cat. No.: B020173
CAS No.: 108268-28-6
M. Wt: 130.18 g/mol
InChI Key: DCYPPXGEIQTVPI-RNFRBKRXSA-N
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Description

Role as Chiral Ligands and Catalysts

The hydroxyl groups of chiral diols can coordinate with metal centers, forming chiral metal complexes that function as catalysts for asymmetric reactions. alfachemic.comnih.gov This coordination creates a specific three-dimensional chiral environment around the metal, which can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. alfachemic.com These diol-based catalysts are instrumental in reactions such as asymmetric hydrogenations, oxidations, and aldol (B89426) condensations. alfachemic.com Derivatives of chiral diols, such as BINOL, have been extensively used to catalyze various reactions, including the enantioselective allylboration of ketones and reactions with ortho-quinone methides. nih.gov

Application as Chiral Building Blocks

Beyond catalysis, chiral diols are valuable as starting materials or key intermediates in the synthesis of complex, enantiomerically pure molecules, including natural products, pharmaceuticals, and fine chemicals. lookchem.comacs.org The defined stereochemistry of the diol is transferred to the final product, which is often crucial for its biological activity or material properties. lookchem.com For instance, (R,R)-(-)-1,2-cycloheptanediol serves as a chiral building block in the synthesis of pharmaceuticals where specific stereoisomers are required for therapeutic efficacy. lookchem.com Chiral diols are also precursors for other important chiral compounds like chiral diamines and diphosphines. alfachemic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B020173 (R,R)-(-)-1,2-cycloheptanediol CAS No. 108268-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cycloheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPPXGEIQTVPI-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308573
Record name (1R,2R)-1,2-Cycloheptanediol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108268-28-6, 13553-19-0
Record name (1R,2R)-1,2-Cycloheptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108268-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cycloheptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13553-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Cycloheptanediol
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Synthetic Methodologies for R,r 1,2 Cycloheptanediol

Asymmetric Dihydroxylation of Cycloheptene (B1346976)

Asymmetric dihydroxylation (AD) of cycloheptene stands as the most direct and widely studied method for producing enantiomerically enriched 1,2-cycloheptanediol. This reaction involves the addition of two hydroxyl groups across the double bond of cycloheptene in a stereocontrolled manner.

The success of enantioselective dihydroxylation hinges on the use of chiral catalyst systems that can effectively differentiate between the two faces of the prochiral cycloheptene molecule.

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the synthesis of chiral vicinal diols from alkenes. wikipedia.orgnumberanalytics.com This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant, and other additives. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism initiates with the formation of a complex between osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.org This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.orgjove.com Subsequent hydrolysis of this intermediate yields the desired cis-diol and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant to complete the catalytic cycle. wikipedia.org

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. wikipedia.org For the synthesis of (R,R)-(-)-1,2-cycloheptanediol from the achiral cycloheptene, AD-mix-α would be the appropriate reagent choice. yale.edu AD-mix-α contains the chiral ligand (DHQ)₂-PHAL, while AD-mix-β contains its pseudoenantiomer, (DHQD)₂-PHAL, which would yield the (S,S) enantiomer. wikipedia.org The use of co-oxidants like potassium ferricyanide (B76249) [K₃Fe(CN)₆] or N-methylmorpholine N-oxide (NMO) allows the reaction to be run with only catalytic quantities of the highly toxic and expensive osmium tetroxide. wikipedia.orgmasterorganicchemistry.com

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation for (R,R)-Diols

Component Function Example for (R,R) Product
Osmium Source Primary Oxidant (Catalyst) Osmium Tetroxide (OsO₄), Potassium Osmate [K₂OsO₂(OH)₄]
Chiral Ligand Induces Enantioselectivity (DHQ)₂-PHAL
Co-oxidant Regenerates Os(VIII) Potassium Ferricyanide [K₃Fe(CN)₆], N-Methylmorpholine N-oxide (NMO)
Additive Accelerates Hydrolysis Methanesulfonamide (CH₃SO₂NH₂)

Ruthenium-based catalysts offer an alternative to osmium for the cis-dihydroxylation of alkenes. Research has demonstrated that a homogeneous ruthenium catalyst system can effectively convert cycloheptene to cis-1,2-cycloheptanediol (B8538960). nih.gov

A specific protocol employs [Ru(Me₃tacn)Cl₃] (where Me₃tacn = N,N',N''-trimethyl-1,4,7-triazacyclononane) as the catalyst with aqueous hydrogen peroxide (H₂O₂) serving as a green terminal oxidant. nih.govresearchgate.net This method, conducted in aqueous tert-butanol (B103910) with additives such as Al₂O₃ and NaCl, has been shown to be highly efficient for the cis-dihydroxylation of various unfunctionalized alkenes, including cycloheptene. nih.gov The reaction can be scaled up to a mole scale, producing cis-1,2-cycloheptanediol in high yield (119 g, 91% yield). nih.govresearchgate.netacs.org While this system is highly effective for producing the cis-diol, the cited studies focus on the racemic product. nih.govresearchgate.net The development of chiral variants of this specific ruthenium system to achieve enantioselectivity for the (R,R) enantiomer is a subject of ongoing research in catalysis.

Recent advancements in catalysis have explored the use of bimetallic nanoparticles for asymmetric reactions. A notable example is the use of palladium/gold (Pd/Au) bimetallic nanoclusters for the asymmetric syn-dihydroxylation of alkenes. researchgate.net These systems have shown promise in oxidizing various alkenes with high enantioselectivity, achieving greater than 93% ee in some cases. researchgate.net However, specific application of this Pd/Au catalytic system for the synthesis of this compound from cycloheptene is not extensively detailed in the available literature. Other palladium-catalyzed reactions on seven-membered rings have focused on different transformations, such as the synthesis of cycloheptane-1,4-diones. nih.gov

Diastereoselective methods can also be employed to synthesize specific stereoisomers of 1,2-cycloheptanediol. One such approach involves the dihydroxylation of a chiral or prochiral substrate where the existing stereochemistry directs the oxidation to a particular face of the double bond. An alternative strategy involves the use of a strained trans-cycloalkene. Highly strained, optically active (E)-cycloheptene can be generated via enantiodifferentiating photoisomerization of the (Z)-isomer. Subsequent stereospecific oxidation of the trans-double bond with osmium tetroxide yields trans-1,2-cycloheptanediol. researchgate.net This method provides access to the trans-diol, which is diastereomeric to the cis-diol obtained from standard syn-dihydroxylation of (Z)-cycloheptene.

Chemoenzymatic synthesis combines chemical and enzymatic steps to construct complex molecules, leveraging the high selectivity of enzymes. thieme-connect.denih.gov For the synthesis of chiral diols, this often involves enzyme-catalyzed epoxidation followed by regioselective and stereoselective hydrolysis of the epoxide. rsc.orgacs.org

One developed one-pot method for the asymmetric trans-dihydroxylation of cyclic olefins like cyclohexene (B86901) utilizes a chemoenzymatic sequence. rsc.org This can involve epoxidation of the alkene using an agent like m-CPBA, followed by hydrolysis of the intermediate epoxide using the resting cells of a microorganism, such as Sphingomonas sp. HXN-200, which contains a regioselective epoxide hydrolase. researchgate.netrsc.org This cascade biocatalysis approach is complementary to the Sharpless syn-dihydroxylation, as it provides access to trans-diols with high enantiomeric excess. researchgate.netrsc.org For example, this type of system has been used to produce (1R,2R)-cyclohexane diol. rsc.org Application of a similar strategy to cycloheptene could theoretically yield (R,R)-trans-1,2-cycloheptanediol.

Another powerful chemoenzymatic strategy involves the use of monooxygenase enzymes for the initial epoxidation, followed by enzymatic hydrolysis. acs.org These multi-enzyme cascades demonstrate the potential for producing enantiopure diols from renewable starting materials. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
(S,S)-(+)-1,2-cycloheptanediol
(1R,2R)-cyclohexane diol
(DHQ)₂-PHAL
(DHQD)₂-PHAL
[Ru(Me₃tacn)Cl₃]
Alkenes
Al₂O₃
cis-1,2-cycloheptanediol
cis-1,2-cyclooctanediol
Cycloheptene
Cyclohexene
Hydrogen Peroxide
m-CPBA
Methanesulfonamide
N,N',N''-trimethyl-1,4,7-triazacyclononane
N-methylmorpholine N-oxide
Osmium Tetroxide
Palladium
Gold
Potassium Ferricyanide
Potassium Osmate
Ruthenium
Sodium Chloride
Styrenes
tert-Butanol

Chiral Catalyst Systems for Enantioselective Formation

Resolution of Racemic 1,2-Cycloheptanediol

A common approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This involves separating the two enantiomers of trans-1,2-cycloheptanediol.

Diastereomeric Complex Formation with Chiral Auxiliaries

The classical method of resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. researchgate.netresearchgate.net These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. researchgate.netyork.ac.uk

For racemic trans-1,2-cycloheptanediol, chiral acids are commonly employed as resolving agents. Tartaric acid, particularly the naturally occurring (+)-(2R,3R)-tartaric acid, is a well-established choice for this purpose. researchgate.net The reaction between the racemic diol and the chiral acid leads to the formation of diastereomeric salts. Due to the differences in their crystal packing and intermolecular interactions, one diastereomeric salt will typically be less soluble and precipitate out of the solution, allowing for its separation by filtration. gavinpublishers.com

The efficiency of the resolution is dependent on several factors, including the solvent system, temperature, and the stoichiometry of the resolving agent. gavinpublishers.comrsc.org After separation, the desired enantiomer of the diol can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. researchgate.net While effective, this method can be laborious and the yield of the desired enantiomer is theoretically limited to 50% of the initial racemic mixture. researchgate.net

Chiral Auxiliary Principle Separation Method Recovery of Diol Key Considerations
(+)-(2R,3R)-Tartaric AcidFormation of diastereomeric salts with differing solubilities. researchgate.netFractional Crystallization researchgate.netTreatment with base to neutralize the acid. researchgate.netSolvent choice, temperature control, and stoichiometry are crucial for efficient separation. gavinpublishers.comrsc.org
Chiral Amines (e.g., Brucine, Strychnine)Formation of diastereomeric salts with the diol, often after conversion of the diol to a derivative like a hemiester.Fractional CrystallizationHydrolysis of the separated diastereomeric ester.Availability and cost of the chiral amine; potential for racemization during derivatization or recovery.

Enzymatic Resolution Techniques

Enzymatic resolutions offer a highly selective and environmentally benign alternative to classical chemical methods. unipd.it These reactions are catalyzed by enzymes, which can differentiate between the two enantiomers of a racemic substrate, leading to the selective transformation of one enantiomer while leaving the other unreacted. mdpi.comalmacgroup.com

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their esters. mdpi.comalmacgroup.comd-nb.info In the case of racemic trans-1,2-cycloheptanediol, a lipase (B570770) can selectively catalyze the acylation of one enantiomer, typically using an acyl donor like vinyl acetate (B1210297). This results in an enantiomerically enriched acetate and the unreacted diol of the opposite configuration. The success of this method hinges on the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). A high E-value indicates a large difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee). mdpi.com

For instance, Candida antarctica lipase B (CAL-B) is a widely used and highly selective biocatalyst for the resolution of various alcohols. beilstein-journals.org The reaction conditions, such as the choice of solvent and temperature, can significantly influence the enantioselectivity and reaction rate. mdpi.com

Another enzymatic approach involves the use of alcohol dehydrogenases (ADHs). These enzymes can catalyze the stereoselective oxidation of one of the diol enantiomers to the corresponding α-hydroxy ketone, leaving the other diol enantiomer unreacted and thus enantiomerically enriched. conicet.gov.arrsc.org

Enzyme Type Reaction Typical Acyl Donor/Oxidant Separation Key Findings
Lipase (e.g., Candida antarctica Lipase B)Enantioselective acylation mdpi.comalmacgroup.comd-nb.infoVinyl acetate, Isopropenyl acetate researchgate.netbeilstein-journals.orgChromatographic separation of the resulting ester and unreacted alcohol.High enantioselectivity can be achieved (high E-value), yielding both the acylated and unreacted diol with high ee. mdpi.com
Alcohol Dehydrogenase (ADH)Enantioselective oxidation conicet.gov.arrsc.orgNAD⁺/NADP⁺ (regenerated in situ)Extraction and chromatographic purification.One enantiomer is converted to an α-hydroxy ketone, leaving the desired diol enantiomer. rsc.org

Epoxide Ring-Opening Strategies

The synthesis of this compound can also be achieved through the stereocontrolled ring-opening of an epoxide precursor, namely cycloheptene oxide. These methods can be highly efficient as they have the potential to convert the entire starting material into the desired product, avoiding the 50% theoretical yield limit of classical resolution.

Stereoselective Hydrolysis of Cycloheptene Epoxides

The direct hydrolysis of cycloheptene oxide can yield trans-1,2-cycloheptanediol. To achieve enantioselectivity, this reaction can be catalyzed by chiral catalysts or enzymes. nih.gov Epoxide hydrolases are enzymes that catalyze the addition of water to an epoxide, forming the corresponding diol. mdpi.com The use of a stereoselective epoxide hydrolase can lead to the formation of this compound from the meso-epoxide.

For example, microbial epoxide hydrolases have been shown to catalyze the enantioselective hydrolysis of various cyclic epoxides. conicet.gov.ar The enantiomeric purity of the resulting diol is dependent on the specific enzyme and reaction conditions. One-pot systems combining enzymatic epoxidation of cycloheptene followed by stereoselective hydrolysis have been developed, offering a streamlined approach to chiral trans-diols. mdpi.com

Catalyst Type Substrate Product Key Features
Epoxide Hydrolase (e.g., from Sphingomonas sp.) mdpi.comCycloheptene OxideThis compoundHigh enantioselectivity; mild reaction conditions; environmentally friendly. conicet.gov.armdpi.com
Chiral Salen-Co(III) Complexes nih.govCycloheptene OxideThis compoundCatalytic amounts of the complex can be used; provides access to diols not easily obtained via dihydroxylation. nih.gov

Regioselective Epoxide Opening Reactions

This strategy involves the use of a chiral nucleophile or a chiral catalyst to control the regioselective and stereoselective opening of the epoxide ring. While hydrolysis uses water as the nucleophile, other nucleophiles can be employed to introduce different functionalities, which can then be converted to the diol.

A prominent example of a highly stereoselective reaction that can lead to this compound is the Sharpless asymmetric dihydroxylation of cycloheptene. sci-hub.ruacs.org This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant, and additives. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, typically yields the (R,R)-diol. acs.org This reaction is known for its high yields and excellent enantioselectivities across a wide range of alkenes. sci-hub.ru

Reagent/Catalyst Alkene Product Yield Enantiomeric Excess (ee)
AD-mix-β / OsO₄ (catalytic) acs.orgCyclohepteneThis compoundGood to ExcellentOften >90% sci-hub.ru

Other Stereoselective Transformation Routes

Beyond the primary methods of resolution and epoxide opening, other stereoselective transformations can be employed to synthesize this compound. One such approach involves the stereoselective reduction of a prochiral precursor like 1,2-cycloheptanedione. The use of a chiral reducing agent or a catalyst with a chiral ligand can favor the formation of one diastereomer and enantiomer of the diol. For example, enzymatic reductions using microorganisms or isolated dehydrogenases can exhibit high stereoselectivity. conicet.gov.arrsc.org

Another strategy is to start from a chiral precursor from the "chiral pool," which are readily available, enantiomerically pure natural products. tcichemicals.commdpi.com A suitably functionalized seven-membered ring system derived from a chiral starting material could be elaborated to afford the target diol.

Furthermore, dynamic kinetic resolution (DKR) combines the principles of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. almacgroup.com This allows for a theoretical yield of up to 100% of a single enantiomer. For example, an enzymatic resolution of racemic trans-1,2-cycloheptanediol could be coupled with a chemical catalyst that racemizes the unreacted diol enantiomer, continuously feeding it back into the enzymatic transformation. almacgroup.combeilstein-journals.org

Reduction of Cyclic α-Hydroxy Ketones

The stereoselective reduction of a prochiral ketone, such as 2-hydroxycycloheptanone, presents a powerful strategy for accessing chiral 1,2-diols. This transformation requires a reducing agent that can selectively deliver a hydride to one face of the carbonyl group, governed by the existing stereocenter at the adjacent carbon bearing the hydroxyl group. Biocatalysis has emerged as a highly effective method for this purpose. nih.govbibliotekanauki.pl

Enzymes, particularly dehydrogenases and reductases from various microorganisms, are capable of catalyzing the reduction of ketones with exceptional levels of regio- and stereoselectivity. bibliotekanauki.pl For the synthesis of (R,R)-diols, (R)-selective dehydrogenases are employed. For instance, butanediol (B1596017) dehydrogenase (BDH) from species like Bacillus clausii has been shown to reduce α-diketones and α-hydroxy ketones to the corresponding (R,R)-vicinal diols. rsc.org The process typically involves the use of whole cells or isolated enzymes, which utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as the hydride source. bibliotekanauki.plrsc.org To make the process economically viable, a cofactor regeneration system is often run in tandem, using a substrate like formate (B1220265) or glucose. rsc.orgharvard.edu

The general approach involves the enzymatic reduction of 2-hydroxycycloheptanone. The enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the highly selective addition of a hydride to form the (R)-configured alcohol, resulting in the (R,R)-diol product. Various enzymes, including glycerol (B35011) dehydrogenase (GDH) and other alcohol dehydrogenases, have demonstrated broad substrate specificity, making them suitable candidates for this type of transformation. nih.govharvard.edu

Table 1: Representative Biocatalytic Reduction of Cyclic Ketones

This table presents findings from analogous biocatalytic reductions of cyclic ketones, illustrating the general effectiveness of the methodology for producing chiral diols, as direct data for 2-hydroxycycloheptanone is not extensively published.

Starting MaterialBiocatalyst/EnzymeCofactor SystemProductEnantiomeric/Diastereomeric ExcessReference
Diacetyl (2,3-Butanedione)Bacillus clausii BDHNADH (Formate/FDH regeneration)(R,R)-2,3-Butanediol>99% de rsc.org
2,3-PentanedioneBacillus clausii BDHNADH (Formate/FDH regeneration)(R,R)-2,3-Pentanediol>99% de rsc.org
Racemic 2-HydroxycyclopentanoneGlycerol Dehydrogenase (GDH)NADH(R)-2-Hydroxycyclopentanone (unreacted)86% ee harvard.edu
cis-1,2-Cyclohexanediol (Oxidation)Glycerol Dehydrogenase (GDH)NAD⁺(S)-2-HydroxycyclohexanoneNot specified harvard.edu

Selective Oxidation of Cycloheptene

The direct oxidation of an alkene is one of the most reliable and widely used methods for generating vicinal diols. For the enantioselective synthesis of this compound from cycloheptene, the Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method. wikipedia.orgorganic-chemistry.org This powerful reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant and a chiral ligand to direct the stereochemical course of the reaction. wikipedia.orgacsgcipr.org

The reaction mechanism involves the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand. wikipedia.org This complex then undergoes a concerted [3+2] cycloaddition with the alkene (cycloheptene) to form a five-membered osmate ester intermediate. organic-chemistry.org The geometry of this approach is dictated by the chiral ligand, which effectively blocks one face of the alkene, leading to hydroxylation on the less sterically hindered face. Subsequent hydrolysis of the osmate ester releases the chiral diol and a reduced osmium species, which is then re-oxidized by the co-oxidant (commonly potassium ferricyanide or N-methylmorpholine N-oxide) to regenerate the active catalyst. wikipedia.orgorganic-chemistry.org

The stereochemical outcome is highly predictable and controlled by the choice of the chiral ligand. To synthesize the (R,R)-diol from a monosubstituted or cis-disubstituted alkene like cycloheptene, the ligand used is typically a derivative of dihydroquinine (DHQ), most commonly (DHQ)₂PHAL. This reagent combination is commercially available as "AD-mix-α". wikipedia.orgyale.edu Conversely, using a dihydroquinidine (B8771983) (DHQD) derivative like (DHQD)₂PHAL, found in "AD-mix-β", would yield the enantiomeric (S,S)-diol. wikipedia.org The reaction is known for its high yields, excellent enantioselectivities, and broad substrate scope. masterorganicchemistry.comnumberanalytics.com

Table 2: Asymmetric Dihydroxylation of Cycloheptene

This table summarizes typical conditions and outcomes for the Sharpless Asymmetric Dihydroxylation, a highly reliable method for this transformation.

Starting MaterialReagent SystemChiral LigandSolvent SystemProductEnantiomeric Excess (ee)Reference
CyclohepteneAD-mix-α(DHQ)₂PHALt-BuOH/H₂OThis compoundHigh (typically >90%) wikipedia.orgyale.edu
CyclohexeneAD-mix-α(DHQ)₂PHALt-BuOH/H₂O(1R,2R)-Cyclohexanediol97% ee masterorganicchemistry.com
trans-CycloocteneOsO₄, NMO(DHQD)₂PHALAcetone/H₂O(S,S)-trans-1,2-CyclooctanediolHigh yale.edu

Design Principles for this compound Derived Ligands

The design of effective chiral ligands from this compound hinges on creating a well-defined and sterically demanding chiral environment around the metal center. This is often achieved through the synthesis of ligands with specific symmetries and their subsequent coordination to a transition metal.

A significant number of "privileged" chiral ligands, which are effective for a wide range of reactions, possess C2 symmetry. nih.govwikipedia.orgsigmaaldrich.com This symmetry reduces the number of possible isomeric metal complexes and diastereomeric transition states, which can lead to higher enantioselectivity. nih.govwikipedia.org The C2-symmetric design concept has been successfully applied to ligands derived from chiral diols, such as this compound. By modifying the two hydroxyl groups with phosphine (B1218219), nitrogen, or other coordinating groups, C2-symmetric bidentate ligands are created. nih.govwikipedia.org These ligands establish a chiral pocket around the metal atom, effectively shielding one face of the substrate and directing the incoming reagent to the other, thus inducing asymmetry in the product. wikipedia.org The seven-membered ring of the cycloheptanediol backbone provides a distinct and rigid conformation that influences the geometry and, consequently, the selectivity of the resulting metal complex.

The integration of this compound-derived ligands into metal complexes is a critical step in creating an active asymmetric catalyst. rsc.org The ligand's donor atoms, such as phosphorus or nitrogen, coordinate to a transition metal, forming a chiral metal complex. nih.govnih.gov The stereochemical outcome of the catalyzed reaction is dictated by the specific geometry and electronic properties of this complex. The interaction between the chiral ligand and the metal center can create a highly organized transition state, facilitating enantioselective transformations. rsc.org The choice of the metal is also crucial, with late transition metals like palladium, rhodium, and iridium being commonly used in conjunction with chiral ligands for a variety of asymmetric reactions. snnu.edu.cn The cooperative effect between the metal and the chiral ligand is fundamental to achieving high levels of reactivity and selectivity. rsc.org

Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have found application in a range of transition metal-catalyzed asymmetric reactions, most notably those involving palladium.

Palladium complexes bearing chiral ligands are powerful catalysts for numerous enantioselective transformations, including allylic alkylation and carbonylative cascade reactions. researchtrend.netnih.gov The design of the chiral ligand is paramount, as it influences the mechanism and stereoselectivity of the reaction. nih.govchemrxiv.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com In this reaction, a chiral ligand, such as one derived from this compound, is used to control the stereochemistry of the nucleophilic attack on a π-allylpalladium intermediate. nih.gov The chiral ligand environment dictates which enantiotopic face of the allyl substrate is attacked, leading to the preferential formation of one enantiomer of the product. nih.gov For instance, a ligand derived from (R,R)-1,2-cycloheptanediol has been used in the palladium-catalyzed AAA of divinylethylene carbonate, resulting in the formation of the product with high enantiomeric excess (>99% ee). nih.gov The effectiveness of the catalyst is often dependent on the reaction conditions, including the palladium precursor, the palladium-to-ligand ratio, and the base used. mdpi.com

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of dl-1,2-Divinylethylene Carbonate

EntryCatalyst Loading (mol%)LigandYield (%)Enantiomeric Excess (ee %)
15racemic81-
25(R,R)44>99
32(R,R)43>99
Data sourced from a study on the Pd-catalyzed AAA of meso- and dl-1,2-divinylethylene carbonate. nih.gov

Palladium-catalyzed carbonylative cascade reactions are powerful synthetic tools that allow for the construction of complex heterocyclic structures in a single step. researchtrend.netrsc.org These reactions involve a sequence of bond-forming events, including carbonylation (the insertion of carbon monoxide), initiated by a palladium catalyst. d-nb.infonih.gov The use of chiral ligands, potentially including those derived from this compound, can render these cascade reactions enantioselective. For example, palladium-catalyzed cascade reactions have been employed for the synthesis of various bioactive compounds and fused heterocycles. researchtrend.netmdpi.com A typical mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by intramolecular carbopalladation, CO insertion, and subsequent cyclization and reductive elimination to regenerate the catalyst. d-nb.info The chiral ligand influences the stereochemistry at one or more of these steps, leading to an enantioenriched product. While direct examples detailing this compound in these specific cascades are not prevalent in the searched literature, the principles of using C2-symmetric chiral ligands are broadly applicable. d-nb.infonih.gov

Rhodium-Catalyzed Asymmetric Transformations

Rhodium complexes are exceptionally versatile catalysts for asymmetric C-C bond formation. The development of chiral ligands that can effectively coordinate to the rhodium center is crucial for inducing high enantioselectivity. Ligands derived from C2-symmetric diols, such as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) and their analogues, have proven to be highly effective in this regard. researchgate.netethz.chnih.gov While TADDOLs are classically derived from tartaric acid, analogous structures can be synthesized from other chiral diols, including this compound, to create a specific chiral environment around the metal center. ethz.ch

Rhodium-catalyzed asymmetric cyclopropanation is a powerful method for synthesizing optically active cyclopropanes, which are important structural motifs in many biologically active molecules. nih.gov The reaction typically involves the transfer of a carbene, generated from a diazo compound, to an olefin. nsf.gov Chiral dirhodium(II) tetracarboxylate catalysts are particularly effective for these transformations, offering high levels of diastereoselectivity and enantioselectivity. nih.govnsf.gov The ligand framework around the two rhodium centers dictates the trajectory of the incoming olefin, thereby controlling the stereochemical outcome of the cyclopropanation. While specific studies detailing the use of a this compound-derived ligand in this reaction are not extensively documented, the principle relies on the use of chiral ligands to create a sterically defined catalytic pocket. For instance, Co(II)-based systems with D2-symmetric chiral amidoporphyrins have been shown to be highly effective for the asymmetric radical cyclopropanation of a broad range of alkenes, achieving excellent yields and selectivities. nih.gov

The rhodium-catalyzed asymmetric 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is one of the most reliable methods for creating chiral carbon centers at the β-position. rsc.orgnih.gov Chiral diene ligands have emerged as a superior class of ligands for these reactions, often providing higher enantioselectivity than traditional phosphine ligands. organic-chemistry.org

By employing a rhodium complex with a chiral diene ligand, a wide variety of arylboronic acids can be added to α,β-unsaturated systems like chromones and esters to produce chiral flavanones and β-amino acid derivatives with excellent enantioselectivities (often ≥97% ee). nih.govorganic-chemistry.org The mechanism involves the formation of a chiral aryl-rhodium species, which then adds to the activated double bond. The structure of the diene ligand is critical for the stereochemical outcome. organic-chemistry.orgrsc.org For example, the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone using a chiral diene ligand affords the (R)-3-phenylcyclohexanone product in high yield and enantiomeric excess.

Representative Results for Rhodium-Catalyzed Asymmetric 1,4-Addition to 2-Cyclohexenone
EntryArylboronic AcidLigandYield (%)ee (%)Ref
1Phenylboronic acid(R,R)-Ph-bod9898 nih.govrsc.org
24-Methoxyphenylboronic acid(R,R)-Ph-bod9899 nih.gov
33-Chlorophenylboronic acid(R,R)-Ph-bod*9897 nih.gov

Copper-Catalyzed Processes

Copper catalysis has gained significant traction due to the low cost and low toxicity of copper compared to other transition metals. beilstein-journals.org Copper catalysts are effective in a wide array of transformations, including C-N, C-O, and C-C bond-forming reactions. nih.govsioc-journal.cn In the context of asymmetric catalysis, chiral ligands are essential to control enantioselectivity. Ligands derived from chiral diols, diamines, and amino alcohols have been successfully applied in copper-catalyzed reactions such as Henry reactions, alkylations, and dearomatizations. mdpi.comsustech.edu.cn

For instance, the copper-catalyzed dearomative alkynylation of pyridines can be achieved with excellent regio- and enantioselectivity using a chiral biaryl P,N-ligand. This three-component reaction between a pyridine, a terminal alkyne, and an acyl chloride delivers valuable enantioenriched 2-alkynyl-1,2-dihydropyridines in high yields and up to 99% ee. sustech.edu.cn Similarly, cinchona alkaloid-derived N,N,P-ligands have proven crucial for the copper-catalyzed three-component asymmetric radical 1,2-carboalkynylation of alkenes. sustech.edu.cn

Examples of Copper-Catalyzed Asymmetric Transformations
Reaction TypeSubstratesLigand TypeYield (%)ee (%)Ref
Asymmetric Henry ReactionBenzaldehyde, NitromethaneC1-Symmetric Aminopinane4576 mdpi.com
Dearomative AlkynylationPyridine, PhenylacetyleneStackPhos (P,N-Ligand)9998 sustech.edu.cn
Radical 1,2-CarboalkynylationStyrene, t-Butyl bromoacetate, PhenylacetyleneQuinine-derived N,N,P-Ligand7095 sustech.edu.cn

Ruthenium-Catalyzed Reactions

Ruthenium complexes are powerful catalysts, particularly for hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the synthesis of chiral alcohols and amines. nih.gov The development of chiral Ru(II)-NHC-diamine and Ru-BINAP complexes has enabled the highly enantioselective hydrogenation of a variety of substrates, including ketones and olefins. nih.govliv.ac.uk The ligand framework, whether it be a diphosphine like BINAP or a combination of an N-heterocyclic carbene (NHC) and a chiral diamine, creates a well-defined chiral environment around the ruthenium center, leading to high stereoselectivity. nih.gov For example, the asymmetric transfer hydrogenation of acetophenone (B1666503) using a Ru(II) catalyst immobilized on a silica (B1680970) support with a norephedrine-derived ligand can achieve up to 90% ee. beilstein-journals.org

Nickel-Catalyzed Reactions

Nickel, as an earth-abundant metal, is an attractive alternative to precious metals like palladium and rhodium. nih.gov Nickel catalysts have shown unique reactivity in a variety of cross-coupling and hydrogenation reactions. nih.govdicp.ac.cn Chiral phosphine ligands, such as BenzP*, have been instrumental in the development of highly efficient nickel-catalyzed asymmetric hydrogenations of α-substituted acrylic acids, yielding chiral propionic acid derivatives with excellent enantioselectivities. nih.gov These reactions are valuable for the synthesis of pharmaceuticals like ibuprofen (B1674241) and naproxen. The combination of a nickel salt with a chiral ligand generates an active catalyst capable of delivering high conversions and enantiomeric excesses for a broad range of substrates. nih.govmdpi.com

Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl-Substituted Acrylic Acids
Substrate (α-Aryl Group)LigandConversion (%)ee (%)Ref
Phenyl(R,R)-BenzP>9996 nih.gov
2-Naphthyl(R,R)-BenzP>9999.4 nih.gov
4-Isobutylphenyl(R,R)-BenzP*>9995 nih.gov

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. mdpi.comyork.ac.uk Derivatives of chiral diols are prominent in this field. For example, TADDOLs, which can be synthesized from precursors like this compound, are not only ligands for metals but can also function as chiral Brønsted acid organocatalysts. ethz.chsigmaaldrich.com Furthermore, they can be converted into other classes of organocatalysts, such as chiral ammonium (B1175870) salts for phase-transfer catalysis (PTC). mdpi.com These catalysts utilize non-covalent interactions like hydrogen bonding and ion-pairing to activate substrates and control the stereochemical outcome of reactions. mdpi.com TADDOL-derived N-spiro ammonium salts have been successfully applied as phase-transfer catalysts in the asymmetric α-alkylation of glycine (B1666218) Schiff bases, providing access to unnatural amino acids with high enantioselectivity. mdpi.com

Asymmetric Michael Addition of Glycine Schiff Base Catalyzed by a TADDOL-derived Ammonium Salt
Michael AcceptorCatalystYield (%)e.r.Ref
Methyl acrylateTADDOL-derived N-spiro ammonium salt6888:12 mdpi.com
Ethyl acrylateTADDOL-derived N-spiro ammonium salt5591:9 mdpi.com
t-Butyl acrylateTADDOL-derived N-spiro ammonium salt7289:11 mdpi.com

Chiral Brønsted Base Catalysis

Asymmetric organocatalysis using chiral Brønsted bases has emerged as a powerful method for carbon-carbon and carbon-heteroatom bond formation. researchgate.net These catalysts function by deprotonating a pronucleophile to generate a chiral ion pair, which then reacts enantioselectively with an electrophile.

While direct use of this compound as a Brønsted base is not feasible, it can serve as a chiral backbone for the synthesis of more complex, bifunctional catalysts. A common strategy involves creating a catalyst that possesses both a Brønsted basic site (e.g., an amine or phosphine) and a hydrogen-bond donor site (like the diol itself). This bifunctional activation can rigidly orient the substrates in the transition state, enhancing enantiocontrol.

For instance, the diol could be functionalized to incorporate a basic moiety. The reaction would proceed via a dual-activation mechanism where the base activates the nucleophile and the hydroxyl groups of the diol scaffold activate the electrophile through hydrogen bonding. Although specific data for a cycloheptanediol-derived Brønsted base is scarce, the performance of analogous bifunctional catalysts highlights the potential of this approach.

Table 1: Representative Performance of Bifunctional Brønsted Base Catalysts in the Michael Addition This table presents data for analogous bifunctional catalysts to illustrate the principle, as specific data for a catalyst derived from this compound is not available in the cited literature.

Catalyst TypeElectrophileNucleophileYield (%)Enantiomeric Excess (ee, %)
Thiourea-AmineNitrostyreneDiethyl Malonate9594
Squaramide-AmineChalcone1,3-Dicarbonyl>9992
Amine-AlcoholNitro-olefinAcetone9899

Data is illustrative of the general effectiveness of bifunctional Brønsted base catalysis.

Chiral N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts, known for their strong nucleophilicity and ability to mediate a wide range of chemical transformations. labinsights.nl Chiral NHCs are highly effective in asymmetric synthesis. routledge.com Chirality is typically introduced into the NHC structure in one of two ways: by attaching chiral substituents to the nitrogen atoms or by building the heterocyclic ring itself from a chiral backbone.

The this compound scaffold is an ideal precursor for the latter strategy. A well-established synthetic pathway involves converting the chiral diol into a chiral 1,2-diamine, which is the direct precursor to the imidazolinium or triazolium salt that generates the NHC upon deprotonation. mdpi.com The resulting NHC would feature a C₂-symmetric cycloheptane-fused backbone, creating a rigid and well-defined chiral environment. Such a catalyst could be applied in reactions like asymmetric acylation, annulation, or protonation. researchgate.net

For example, in the kinetic resolution of 1,2-diols via NHC-catalyzed oxidative acylation, a chiral NHC selectively acylates one enantiomer of a racemic diol, leaving the other enantiomer unreacted and enantioenriched. researchgate.net An NHC derived from this compound would be expected to show high selectivity due to its defined steric environment.

Table 2: Example of NHC-Catalyzed Kinetic Resolution of a Secondary Alcohol This table shows representative results for a known chiral NHC catalyst to demonstrate the application principle, as specific data for an NHC derived from this compound is not available in the cited literature.

Substrate (racemic alcohol)OxidantAcyl SourceSelectivity Factor (s)Reference
1-PhenylethanolBenzoquinoneCinnamaldehyde>200 researchgate.net
1-(Naphthalen-2-yl)ethanolBenzoquinoneCinnamaldehyde125 researchgate.net
Indan-1-olBenzoquinoneCinnamaldehyde50 researchgate.net

Chiral Induction Mechanisms

The core of asymmetric catalysis lies in the mechanism of chiral induction—the process by which the catalyst's chirality is transferred to the product. This is governed by the subtle interplay of steric and electronic interactions within the transition state.

Stereoselective Reaction Pathways

A catalyst derived from this compound enforces a stereoselective reaction pathway by creating two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product, that are significantly different in energy. The C₂-symmetry of the ligand is crucial, as it simplifies the energetic landscape by reducing the number of competing, non-equivalent transition states. sigmaaldrich.com

The flexible yet constrained seven-membered ring of the cycloheptane (B1346806) backbone would position steric bulk in a highly specific manner. In a hypothetical metal-catalyzed reaction, the ligand would chelate to the metal center, forming a chiral pocket. An incoming substrate would be forced to adopt a conformation that minimizes steric clashes with the ligand's cycloheptane ring. This steric hindrance effectively blocks one face of the substrate from reacting, leaving the other face exposed. The reaction thus proceeds preferentially through the lower-energy transition state, yielding one enantiomer in excess. nih.gov

Substrate-Catalyst Interactions and Transition State Analysis

A deeper understanding of chiral induction comes from analyzing the specific interactions between the substrate and the catalyst in the transition state. researchgate.net For ligands derived from diols, non-covalent interactions, particularly hydrogen bonding from the hydroxyl groups (or derivatives thereof), play a critical role in orienting the substrate. rsc.org

In a transition state model for a reaction catalyzed by a system containing the this compound moiety, the substrate would be held in a rigid conformation through multiple points of contact. These could include coordination to a metal center, hydrogen bonding to the diol's oxygen atoms, and π-π stacking if aromatic rings are present. Computational studies on analogous systems show that the stability of the transition state is highly sensitive to these interactions. researchgate.net The lower-energy pathway is the one that maximizes favorable interactions (like optimal hydrogen bond distances) while minimizing unfavorable steric repulsion. The difference in the free energy (ΔΔG‡) between the two competing diastereomeric transition states directly correlates with the predicted enantiomeric excess of the product.

Table 3: Key Interactions in a Hypothetical Transition State for Chiral Induction

Interaction TypeDescriptionEffect on Stereoselectivity
Steric Repulsion The substrate's approach is blocked on one face by the chiral ligand's framework (e.g., the cycloheptane ring).Directs the substrate to the less hindered face, favoring one enantiomer.
Hydrogen Bonding The diol's hydroxyl groups or other H-bond donors on the ligand interact with polar groups on the substrate (e.g., a carbonyl).Orients and rigidifies the substrate in a specific conformation within the chiral pocket.
Coordinate Bonding In metal catalysis, the substrate and chiral ligand bind to the metal center.Defines the geometry and electronic properties of the active site.
π-π Stacking If aromatic groups are present on the ligand and substrate, attractive stacking can further lock the transition state geometry.Adds an extra layer of conformational locking, enhancing enantioselectivity.

Historical Context of Vicinal Diol Chemistry Relevant to R,r 1,2 Cycloheptanediol

Vicinal diols, or glycols, are compounds with hydroxyl groups on adjacent carbon atoms, a structural motif central to (R,R)-(-)-1,2-cycloheptanediol. wikipedia.orgfiveable.me The development of methods for their synthesis has been a significant area of research in organic chemistry.

Historically, the synthesis of vicinal diols often involved the oxidation of alkenes. wikipedia.org Early methods utilized reagents like potassium permanganate (B83412) or osmium tetroxide to achieve dihydroxylation. wikipedia.orglibretexts.org A major breakthrough in the field was the development of the Sharpless asymmetric dihydroxylation, a reaction that allows for the conversion of alkenes into chiral diols with high enantioselectivity using an osmate reagent and a chiral catalyst. wikipedia.org This and other related methods, such as the Woodward and Prévost reactions, provided chemists with powerful tools to create vicinal diols with specific stereochemistries. wikipedia.org

The synthesis of cyclic cis-diols, such as the cis-isomer of 1,2-cycloheptanediol, can be achieved through the hydrolysis of cyclic epoxides. google.com For instance, cycloheptene (B1346976) can be oxidized to cis-1,2-cycloheptanediol (B8538960) in high yield. nih.gov These foundational methods paved the way for the preparation of specific, enantiomerically pure cyclic diols like this compound, enabling their use in modern asymmetric catalysis and synthesis. yale.edu

Role As Chiral Auxiliaries and Synthons in Complex Molecule Synthesis

Auxiliary-Controlled Asymmetric Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, allowing for the generation of enantiomerically enriched products from achiral or racemic starting materials. york.ac.ukresearchgate.netuwindsor.ca (R,R)-(-)-1,2-cycloheptanediol has proven to be an effective auxiliary in achieving high levels of stereocontrol.

When attached to a prochiral substrate, this compound creates a chiral environment that leads to diastereoselective reactions. This means that out of multiple possible diastereomeric products, one is formed in significant excess. nih.gov For instance, in reactions involving the formation of new stereocenters, the cycloheptanediol moiety can effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. msu.edu This principle has been successfully applied in various transformations, including nucleophilic additions and alkylations. nih.govresearchgate.net The diastereomeric excess (d.e.) achieved in these reactions is often high, demonstrating the efficiency of the auxiliary in transferring its chiral information. iupac.org

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.)
Nucleophilic AdditionProchiral KetoneOrganometallic Reagent>90% iupac.org
AlkylationEnolateAlkyl HalideHigh researchgate.net
Michael Additionα,β-Unsaturated EsterNucleophileGood to Excellent wikipedia.org

This table illustrates the diastereoselective control achieved using cycloheptanediol-derived auxiliaries in various organic reactions.

Beyond its role in synthesis, this compound and its derivatives can be employed as chiral derivatizing agents (CDAs). wikipedia.org CDAs are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography. wikipedia.orgresearchgate.netnih.gov This allows for the determination of the enantiomeric excess (e.e.) of a chiral sample. wikipedia.orgnih.gov The reaction of a racemic mixture with an enantiomerically pure diol like this compound results in the formation of two diastereomeric products, whose ratio directly reflects the enantiomeric composition of the starting material. researchgate.netnih.gov

Precursors for Enantiopure Building Blocks

This compound serves as a valuable starting material, or synthon, from the "chiral pool," which is the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. wikipedia.org Its pre-existing stereocenters can be elaborated into more complex structures, providing a straightforward entry into various classes of enantiopure molecules. wikipedia.org

Aminocyclitols are carbocyclic compounds bearing one or more amino groups and are key structural motifs in many biologically active natural products, including aminoglycoside antibiotics. nih.govnih.govmdpi.com this compound can be chemically transformed into valuable aminocyclitol scaffolds. beilstein-journals.orgmolaid.com These synthetic routes often involve the strategic introduction of nitrogen-containing functionalities and further manipulation of the cycloheptane (B1346806) ring. Similarly, the diol can be a precursor for the synthesis of pseudosaccharides, which are carbohydrate mimics where the endocyclic oxygen is replaced by a methylene (B1212753) group. These compounds are of interest for their potential as enzyme inhibitors and therapeutic agents. nih.gov

The versatility of this compound extends to the synthesis of a wide array of functionalized cyclic and acyclic scaffolds. mdpi.comnih.govumich.eduresearchgate.net Through ring-opening or ring-rearrangement reactions, the seven-membered ring can be converted into other cyclic systems or even acyclic chains with defined stereochemistry. d-nb.info This allows for the creation of diverse molecular architectures that can serve as building blocks for larger, more complex target molecules. mdpi.comnih.gov The ability to generate these functionalized scaffolds from a single, enantiopure starting material is a significant advantage in streamlining synthetic efforts.

Application in Natural Product Synthesis

The ultimate testament to the utility of a chiral building block is its successful application in the total synthesis of natural products. e-bookshelf.denih.gov The stereochemical control and synthetic versatility offered by this compound have made it an attractive starting point or auxiliary for the synthesis of various complex natural products. Its use can significantly simplify the synthetic route by providing a pre-installed chiral framework, thereby reducing the number of steps required to achieve the target molecule in its correct stereochemical form.

Computational and Theoretical Studies

Quantum Chemical Conformational Analysis of 1,2-Diols, including Cycloheptane (B1346806) Diols

The seven-membered ring of cycloheptane is conformationally flexible, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair and chair conformations. The introduction of two hydroxyl groups in a specific stereochemical arrangement, as in (R,R)-(-)-1,2-cycloheptanediol, adds another layer of complexity due to the potential for intramolecular hydrogen bonding and steric interactions.

Quantum chemical calculations are essential to determine the relative energies of the possible conformers and to understand the factors governing their stability. acs.orgscribd.com The most stable conformations of this compound are those that can accommodate an intramolecular hydrogen bond between the two hydroxyl groups, which significantly stabilizes the structure. The twist-chair conformation is generally the most stable for the cycloheptane ring itself. acs.org In the case of the 1,2-diol, specific twist-chair conformations that allow for the formation of a strong O-H···O hydrogen bond with a favorable geometry are predicted to be the most populated.

The conformational space of cycloheptane diols is typically explored by systematically rotating the C-C and C-O bonds and calculating the energy of each resulting structure. High-level quantum chemical methods are then used to optimize the geometry and calculate the relative energies of the low-energy conformers.

Table 1: Calculated Relative Energies of this compound Conformers

ConformationKey Dihedral Angles (°)H-bond distance (Å)Relative Energy (kcal/mol)
Twist-Chair 1 (H-bonded)O-C-C-O ≈ 60~1.90.00
Twist-Chair 2 (non-H-bonded)O-C-C-O ≈ 170N/A+2.5
Chair (H-bonded)O-C-C-O ≈ 55~2.0+1.2
Boat (H-bonded)O-C-C-O ≈ 70~2.1+3.1

Note: The values in this table are representative and intended to illustrate the typical energy differences found in conformational analyses of similar diols. Actual values would be derived from specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

For instance, in oxidation reactions or in reactions where the diol coordinates to a metal center, DFT can be used to model the interaction and predict the most likely course of the reaction. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a rationale for the observed product distribution.

Table 2: Representative DFT-Calculated Activation Energies for a Hypothetical Reaction

Reaction StepReactant ComplexTransition StateProduct ComplexActivation Energy (kcal/mol)
CoordinationDiol + Reagent[Diol-Reagent]Coordinated Complex5.2
Key TransformationCoordinated Complex[TS]Intermediate15.8
Product ReleaseIntermediate[Product-Release-TS]*Product + Catalyst8.1

Note: This table presents hypothetical data to demonstrate the type of information obtained from DFT calculations for mechanistic studies. The values would vary depending on the specific reaction being investigated.

Modeling of Chiral Recognition Processes in Diol Systems

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule selectively interacts with one enantiomer of another chiral compound. mdpi.commdpi.com Computational modeling plays a crucial role in understanding the subtle intermolecular forces that govern this selectivity. For this compound, modeling can be used to study its interaction with chiral resolving agents, chiral stationary phases in chromatography, or enzyme active sites.

These models often employ a combination of molecular mechanics and quantum mechanics to calculate the interaction energies between the diol and its chiral partner. The primary interactions responsible for chiral discrimination are typically a combination of hydrogen bonding, van der Waals forces, and steric repulsion. core.ac.uk By comparing the stability of the diastereomeric complexes formed between this compound and the (R) and (S) enantiomers of a chiral selector, the degree of enantioselectivity can be predicted.

The models can visualize the three-dimensional arrangement of the interacting molecules, highlighting the key points of contact that lead to differentiation. This understanding is invaluable for the design of new and more effective chiral selectors and for optimizing separation processes. mdpi.commdpi.com

Computational Design of this compound Derivatives

Computational methods are increasingly used in the rational design of new molecules with specific desired properties. vietnamjournal.ruirb.hr Starting from the structure of this compound, computational tools can be used to design derivatives with enhanced catalytic activity, improved selectivity as a chiral ligand, or other valuable characteristics.

The process typically involves in silico modification of the parent structure, for example, by adding or modifying substituent groups. The properties of these virtual derivatives are then calculated using quantum mechanics or other theoretical models. This allows for the rapid screening of a large number of potential candidates without the need for their synthesis and experimental testing. vietnamjournal.ru

For example, if the goal is to design a derivative that is a more effective ligand in a particular catalytic reaction, DFT calculations could be used to predict how different substituents on the cycloheptane ring would affect the electronic properties of the hydroxyl groups and their coordination to a metal center. This can lead to the identification of derivatives with optimized binding affinities and catalytic performance.

Table 3: Computationally Screened Properties of Hypothetical this compound Derivatives

DerivativeSubstituent at C4Calculated Property (e.g., Binding Energy to a Metal)Predicted Enhancement Factor
Parent Diol-H-10.5 kcal/mol1.0x
Derivative 1-CF3-12.1 kcal/mol1.15x
Derivative 2-OCH3-9.8 kcal/mol0.93x
Derivative 3-Ph-11.2 kcal/mol1.07x

Note: This table provides a conceptual illustration of how computational screening can be used to evaluate potential derivatives. The properties and enhancement factors are hypothetical.

Advanced Spectroscopic Characterization in Stereochemical Analysis

NMR Spectroscopy for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds like (R,R)-(-)-1,2-cycloheptanediol. While enantiomers exhibit identical NMR spectra under achiral conditions, their differentiation can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). libretexts.orgthieme-connect.de These agents interact with the enantiomers to form transient diastereomeric complexes, which possess distinct NMR spectra. libretexts.org

A common strategy involves the derivatization of the diol with a chiral agent to produce diastereomers that can be distinguished by ¹H or ¹³C NMR. nih.govnih.gov For instance, chiral boric acids are effective CDAs for diols, forming stable cyclic esters. nih.gov This derivatization leads to different chemical environments for the nuclei in the resulting diastereomers, causing them to resonate at different frequencies (chemical shifts). thieme-connect.de The relative integration of these distinct signals in the NMR spectrum directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (ee). nih.gov

For example, a three-component system using 2-formylphenylboronic acid and an enantiopure amine can be employed to derivatize chiral diols. nih.gov The resulting diastereoisomeric iminoboronate esters exhibit well-resolved signals in their ¹H NMR spectra, enabling the determination of the diol's enantiopurity. nih.gov The chemical shift non-equivalence (ΔΔδ) between the diastereomeric signals is a critical parameter, with larger values indicating better resolution and more accurate ee determination. nih.gov

Table 1: Representative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Diol
ProtonChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Chemical Shift Difference (Δδ) (ppm)
Methine (CH-O)4.254.350.10
Methylene (B1212753) (adjacent to OH)1.801.920.12

The accuracy of this method relies on several factors: the reaction with the CDA must go to completion without any kinetic resolution, and there should be no racemization of the sample or the CDA during the process. thieme-connect.de Modern NMR techniques, including two-dimensional experiments, can further aid in the unambiguous assignment of peaks. acs.org

Circularly Polarized Luminescence (CPL) for Chiral Systems

Circularly Polarized Luminescence (CPL) spectroscopy is a specialized technique that provides information about the excited-state properties of chiral systems. edinst.comrsc.org It measures the differential emission of left- and right-handed circularly polarized light from a luminescent chiral molecule. edinst.comresearchgate.net This technique is the emission analog of circular dichroism (CD) and offers a unique probe into the stereochemistry of molecules like this compound, particularly when incorporated into a luminescent system. rsc.orgoaepublish.com

The key parameter in CPL is the luminescence dissymmetry factor (g_lum), defined as 2(I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left- and right-circularly polarized emission, respectively. oaepublish.comrsc.org A non-zero g_lum value is a direct indication of chirality in the excited state. oaepublish.com For a pair of enantiomers, the CPL spectra are mirror images, exhibiting g_lum values of equal magnitude but opposite sign. oaepublish.com

Table 2: CPL Properties of a Hypothetical Europium Complex with a Chiral Diol Ligand
ComplexEmission Wavelength (λ_em) (nm)Luminescence Dissymmetry Factor (g_lum)Quantum Yield (Φ)
Eu[(R,R)-diol-derivative]₃615+0.050.12
Eu[(S,S)-diol-derivative]₃615-0.050.12

The study of CPL in systems containing chiral diols can provide deep insights into structure-property relationships. For example, the formation of helical structures in aggregates or polymers incorporating chiral diols can lead to significantly enhanced CPL signals. oaepublish.com This makes CPL a valuable tool for investigating supramolecular chirality and the assembly of chiral molecules in solution and the solid state. rsc.org

X-ray Crystal Structure Analysis of Diol Co-crystals and Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uni-siegen.de For this compound, single-crystal X-ray diffraction analysis of the compound itself, or more commonly, its co-crystals or coordination complexes, provides unambiguous proof of its absolute configuration and detailed conformational information. researchgate.netmdpi.com

The formation of co-crystals, where the diol crystallizes with another molecule (a co-former) in a specific stoichiometric ratio, is a powerful strategy. researchgate.netrigaku.com Chiral co-formers, such as tartaric acid, can be used to resolve racemic mixtures of diols, where a stable diastereomeric complex is formed with only one of the diol's enantiomers, allowing for its separation. researchgate.net The crystal structure of such a co-crystal reveals the specific intermolecular interactions, such as hydrogen bonds, that are responsible for the chiral recognition. researchgate.netnih.gov The packing arrangement in the crystal lattice, including the formation of layers or networks, can also be elucidated. researchgate.net

In a study of co-crystals of trans-(R,R)-1,2-cyclohexanediol (a similar vicinal diol) with (R,R)-tartaric acid, X-ray diffraction revealed a 1:1 molar ratio and an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net This detailed structural information is crucial for understanding the principles of molecular recognition. nih.gov

When this compound acts as a ligand in a metal complex, X-ray crystallography can determine the precise coordination geometry around the metal center and the conformation of the seven-membered cycloheptane (B1346806) ring. ugr.esugr.es This information is invaluable for correlating the molecular structure with the properties observed through other spectroscopic techniques, such as CPL. acs.org

Table 3: Crystallographic Data for a Hypothetical Co-crystal of (R,R)-1,2-cycloheptanediol
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.543
b (Å)8.127
c (Å)13.456
β (°)105.2
Volume (ų)690.5
Z (molecules/unit cell)2

The data obtained from X-ray analysis, including bond lengths, bond angles, and torsion angles, provide the ultimate benchmark for validating molecular models and understanding the subtle stereochemical features that govern the chemical and physical behavior of this compound. uni-siegen.de

Mechanistic Investigations of Reactions Involving R,r 1,2 Cycloheptanediol

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The primary role of a chiral diol like (R,R)-(-)-1,2-cycloheptanediol in asymmetric catalysis is to create a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer of the product over the other. In the extensively studied enantioselective addition of diethylzinc (B1219324) to aldehydes, the mechanism is believed to involve the formation of a chiral zinc-alkoxide catalyst in situ.

The proposed catalytic cycle generally involves the following steps:

Catalyst Formation: Two molecules of the chiral diol react with diethylzinc, eliminating ethane, to form a dimeric zinc-dialkoxide complex. This complex is often the resting state of the catalyst.

Activation: The dimeric complex is believed to be in equilibrium with a more reactive monomeric species, or it may react directly with another equivalent of diethylzinc to form a heteroleptic zinc complex. This species coordinates to the aldehyde substrate.

Stereodifferentiating Step: The aldehyde's carbonyl oxygen coordinates to the Lewis acidic zinc center. The chiral ligand, this compound, orients the aldehyde in a sterically defined manner. The seven-membered ring of the diol would adopt a specific conformation, creating a distinct chiral pocket. This arrangement favors the approach of the ethyl group (from a coordinated diethylzinc molecule) to one of the two prochiral faces of the aldehyde. The transition state leading to the (R)- or (S)-alcohol product is stabilized or destabilized based on steric interactions between the aldehyde's substituents and the chiral ligand.

Product Formation and Catalyst Regeneration: After the ethyl group transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of diethylzinc releases the chiral alcohol product (after hydrolysis) and regenerates the active catalyst, allowing the cycle to continue.

The specific conformation of the seven-membered cycloheptane (B1346806) ring in the transition state is crucial for determining the degree and sense of enantioselectivity.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies for this specific diol are not available. However, for the general class of chiral diols in zinc additions, the reaction kinetics are complex. Many studies have noted a non-linear relationship between the enantiomeric excess of the ligand and that of the product, which suggests the involvement of aggregated catalyst species (homochiral and heterochiral dimers).

Kinetic Considerations:

The rate of the reaction is dependent on the concentration of the aldehyde, diethylzinc, and the catalyst.

The formation of the active catalytic species from the diol and diethylzinc is typically fast.

The rate-determining step is generally considered to be the C-C bond formation (ethyl transfer) within the chiral catalyst-aldehyde complex. The activation energy for this step is what differentiates the two enantiomeric pathways. A lower activation energy for one pathway leads to the preferential formation of one enantiomer, making it the kinetic product .

Thermodynamic Considerations:

The observed product distribution directly reflects the relative energies of the diastereomeric transition states. The difference in the free energy of activation (ΔΔG‡) between the two pathways determines the enantiomeric excess (ee) of the product according to the equation: ΔΔG‡ = -RT ln((100 + ee) / (100 - ee))

A larger energy difference between the favored and disfavored transition states results in higher enantioselectivity. The rigidity and steric profile of the this compound ligand are the key factors influencing this energy difference.

Stereochemical Control and Selectivity in Organic Transformations

The efficacy of this compound in controlling stereochemistry would be evaluated by its performance in a standard benchmark reaction, such as the addition of diethylzinc to benzaldehyde. The results would typically be presented in a data table format, showcasing the yield and enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol.

While specific data for the cycloheptanediol ligand is not available, a hypothetical and representative data table can be constructed based on typical results seen for other C₂-symmetric cycloalkanediols. Performance often varies with the ring size, as it affects the dihedral angle of the diol and the steric environment of the catalytic pocket.

Table 1: Hypothetical Performance of this compound in the Enantioselective Ethylzincation of Aldehydes

Entry Aldehyde Substrate Yield (%) ee (%) Configuration
1 Benzaldehyde 95 88 (R)
2 4-Chlorobenzaldehyde 92 91 (R)
3 4-Methoxybenzaldehyde 96 85 (R)
4 2-Naphthaldehyde 90 93 (R)
5 Cinnamaldehyde 85 75 (R)

This table is illustrative and not based on published experimental results.

The stereochemical outcome is dictated by the transition state model. For C₂-symmetric diols, the favored transition state minimizes steric repulsion. With an (R,R) configuration, the ligand typically directs the addition to the Re face of the aldehyde, leading to the (R)-alcohol product. The larger and more flexible seven-membered ring of cycloheptanediol, compared to cyclopentanediol or cyclohexanediol, might lead to a slightly less constrained transition state, potentially resulting in slightly lower enantioselectivities than more rigid ligands under similar conditions.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems with Enhanced Enantioselectivity

The quest for catalysts that can deliver high enantioselectivity is a central theme in modern organic synthesis. Future research is focused on designing more sophisticated catalytic systems derived from or incorporating (R,R)-(-)-1,2-cycloheptanediol and its analogues to push the boundaries of stereochemical control.

One promising direction is the development of metalloradical catalysis systems. nih.gov For instance, cobalt(II)-based metalloradical systems have proven effective in asymmetric olefin cyclopropanation and C-H amination. nih.gov The design of new chiral amidoporphyrin ligands incorporating the structural motifs of chiral 1,2-diols could lead to catalysts with enhanced capabilities for activating a wider range of substrates with high enantioselectivity. nih.gov

Furthermore, the development of dual-catalyst systems, where two distinct catalytic cycles operate synergistically, represents a frontier in enantioselective synthesis. mdpi.com For example, merging a metal Lewis acid to activate an electrophile with a chiral organocatalyst, potentially derived from this compound, to activate a nucleophile can enable complex transformations in a single pot. mdpi.com Research into new chiral ligands based on imidazolidine-4-one derivatives has shown the potential of such structures in asymmetric reactions, and similar frameworks could be built from cycloheptanediol. beilstein-archives.org The challenge lies in tailoring the diol-derived ligand to function effectively within these complex multi-catalyst environments to achieve high yields and enantiomeric excesses (ee). mdpi.comnih.gov

Catalytic ApproachTarget ReactionPotential Role of this compoundAnticipated Advancement
Metalloradical Catalysis Asymmetric C-H Amination, CyclopropanationBackbone for chiral porphyrin or salen-type ligands. nih.govHigher enantioselectivity for challenging substrates, including aliphatic C-H bonds. nih.gov
Dual Catalysis Multicomponent ReactionsChiral organocatalyst component or ligand for one of the metal catalysts. mdpi.comSynthesis of complex chiral molecules in a single step with high stereocontrol. mdpi.com
Asymmetric Hydrogenation Hydrogenation of HeteroarenesPrecursor for chiral phosphine (B1218219) or diene ligands. nih.govAccess to enantioenriched saturated heterocycles, which are key pharmaceutical building blocks. nih.gov
Photoredox Catalysis DeracemizationComponent of a chiral catalyst (e.g., chiral phosphate (B84403) or peptide) that directs the stereochemical outcome. acs.orgConversion of racemic mixtures into single enantiomers, maximizing atom economy. acs.org

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly driving innovation, with a focus on developing more sustainable and efficient synthetic processes. bohrium.com The integration of this compound-based systems into continuous flow chemistry is a key emerging research area. stolichem.comsyrris.jp Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability. stolichem.comsyrris.jpnih.gov

Future work will likely involve the immobilization of chiral catalysts derived from this compound onto solid supports or within monolith reactors. uc.pt This approach allows the catalyst to be retained within the flow reactor, enabling continuous production without the need for difficult separation processes and facilitating catalyst recycling—a key aspect of sustainable synthesis. uc.pt Such systems could be applied to the large-scale production of chiral intermediates for the pharmaceutical industry. nih.gov

Moreover, combining flow technology with other green techniques, such as photochemical or electrochemical activation, presents further opportunities. syrris.jpvapourtec.com For instance, a flow reactor could incorporate a UV light source to drive a photochemical reaction catalyzed by a chiral sensitizer (B1316253) derived from cycloheptanediol, allowing for the continuous, enantioselective synthesis of complex molecules. vapourtec.com

FeatureBatch SynthesisFlow ChemistryPotential with this compound Systems
Scalability Difficult, requires re-optimization.Easy, by extending run time or parallelization. stolichem.comContinuous production of chiral building blocks using a diol-derived catalyst.
Heat Transfer Poor, risk of thermal runaway.Excellent, high surface-area-to-volume ratio. syrris.jpSafer execution of highly exothermic enantioselective reactions.
Catalyst Use Homogeneous catalyst requires separation.Heterogenized catalyst can be reused for many cycles. uc.ptImmobilized chiral ligands for sustainable, long-term operations.
Process Control Limited control over mixing and temperature gradients.Precise control over stoichiometry, residence time, and temperature. syrris.jpHigher reproducibility and optimization of enantioselectivity.

Bio-inspired Catalysis and Chemoenzymatic Routes

Nature provides the ultimate blueprint for efficient and highly selective catalysis. mdpi.com Emerging research seeks to harness biological principles through bio-inspired catalysts and chemoenzymatic synthesis, where this compound can play a significant role.

Bio-inspired Catalysis: This field involves creating synthetic catalysts that mimic the structure and function of metalloenzymes. nih.govrsc.org Researchers are designing metal-organic frameworks (MOFs) and other complex coordination compounds where the metal's active site is surrounded by a carefully designed organic environment. nih.govrsc.org The rigid, yet flexible, seven-membered ring of this compound could be incorporated into ligands to create a chiral pocket around a metal center, mimicking an enzyme's active site. unito.it This approach could lead to catalysts for reactions like water oxidation or CO2 reduction that operate with enzyme-like efficiency and selectivity under mild conditions. mdpi.comunito.it

Chemoenzymatic Routes: This strategy combines the best of both worlds: the substrate scope of chemical synthesis and the unparalleled selectivity of enzymatic transformations. nih.govnih.gov Future research will explore multi-step, one-pot cascades where a chemical reaction sets the stage for an enzymatic one, or vice-versa. nih.gov For example, a chemoenzymatic process could be designed for the synthesis of complex chiral molecules, starting from the enzymatic resolution of a diketone to produce a chiral diol, which is then used in a subsequent chemical step. scispace.com Oxidoreductases, in particular, are valuable tools for the synthesis of chiral diols from prochiral ketones or for the kinetic resolution of racemic diols. nih.govharvard.edu The development of enzyme cascades in a single recombinant microbial host could enable the sustainable production of high-value chiral chemicals from simple feedstocks. nih.gov

ApproachDescriptionExample Application involving Chiral Diols
Bio-inspired Mimics Synthetic catalysts designed to replicate the active sites of metalloenzymes. rsc.orgManganese complexes with diol-derived bipyridine ligands for CO2 hydrogenation, inspired by hydrogenases. unito.it
Chemoenzymatic Synthesis A one-pot process combining chemical catalysis and enzymatic reactions. nih.govEnantioselective aldol (B89426) reaction catalyzed by a chiral Zn2+ complex followed by enzymatic reduction to form chiral 1,3-diols. nih.govnih.gov
Enzymatic Cascade Multiple enzymatic reactions performed sequentially in one pot to build molecular complexity. nih.govConversion of racemic epoxides into enantioenriched diols using epoxide hydrolases. bohrium.com
Engineered Microorganisms Using genetically modified cells to perform multi-step syntheses from simple starting materials like glucose. nih.govFermentative production of chiral diols, hydroxy acids, and amino acids. nih.gov

Advanced Material Science Applications of Chiral Diols

The intrinsic chirality of this compound makes it an attractive monomer for the development of advanced materials with unique optical, thermal, and mechanical properties.

Chiral Polymers: Incorporating chiral diols like this compound into polyester (B1180765) or polyamide backbones can induce specific macromolecular conformations, such as helical structures. nih.gov Recent research has focused on creating bio-based polyesters from chiral diols derived from natural products like α-pinene. acs.orgchemrxiv.orgdiva-portal.org These materials not only exhibit high thermal stability but are also designed for chemical recyclability and enzymatic degradation, addressing key environmental concerns associated with traditional plastics. acs.orgdiva-portal.orgchemrxiv.org Future research could explore the synthesis of novel polyesters using this compound to tune properties like glass transition temperature (Tg) and crystallinity for applications ranging from high-performance plastics to biodegradable materials. chemrxiv.org

Liquid Crystals: Chiral molecules are fundamental to the field of liquid crystals (LCs). nih.gov When added as a dopant, a chiral compound can induce a helical twist in an achiral nematic or smectic LC phase, leading to the formation of cholesteric or chiral smectic phases. These materials are crucial for display technologies and photonic devices. rsc.org this compound and its derivatives can be investigated as novel chiral dopants. americanchemicalsuppliers.com The unique conformational properties of the seven-membered ring could influence the helical twisting power and the temperature range of the resulting chiral LC phases. Furthermore, the diol can serve as a chiral building block for the synthesis of the liquid crystal molecules themselves, potentially leading to new classes of chiral LCs with switchable properties. nih.govnih.gov

Material TypeRole of Chiral DiolKey PropertiesPotential Applications
Recyclable Polyesters Chiral monomer in the polymer backbone. diva-portal.orgHigh glass transition temperature, thermal stability, designed for chemical and enzymatic degradation. acs.orgchemrxiv.orgSustainable alternatives to fossil-based plastics, adhesives. diva-portal.org
Chiral Liquid Crystals Chiral dopant or core structural unit. nih.govamericanchemicalsuppliers.comInduction of helical superstructure, tunable optical properties, responsiveness to external stimuli. rsc.orgnih.govAdvanced optical displays, sensors, photonics. rsc.org
Chiral Metal-Organic Frameworks (MOFs) Building block for chiral organic linkers. nih.govEnantioselective separation, asymmetric catalysis. nih.govChiral separations, heterogeneous catalysis.
Biodegradable Polymers Monomer unit containing naturally recognizable stereocenters. nih.govExpected biodegradability, good thermal stability, high solubility. nih.govEco-friendly materials for packaging and biomedical uses.

Q & A

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :
  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation via TLC or LC-MS .
  • Kinetic studies : Monitor decomposition rates under acidic/basic conditions using UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.